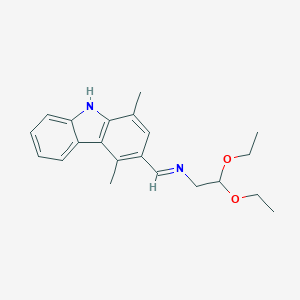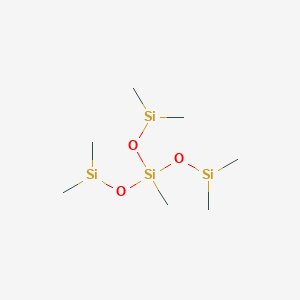
3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane
説明
The compound "3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane" is a type of polysiloxane, which is a polymer with a repeating unit based on silicon and oxygen atoms, typically with organic groups attached to the silicon. Polysiloxanes are known for their unique properties, such as thermal stability, flexibility, and resistance to weathering, which make them suitable for a wide range of applications .
Synthesis Analysis
The synthesis of polysiloxanes can be achieved through various methods, including anionic ring-opening polymerization (AROP). For instance, poly(1-dimethylsiloxypentamethyltrisiloxane) has been prepared by AROP of 1-dimethylsiloxypentamethylcyclotrisiloxane using butyllithium and HMPA as catalysts . Similarly, other trimethylsiloxy-substituted polysiloxanes have been synthesized from different siloxane monomers through a two-step synthetic process, which involves the preparation of the monomers from tetramethylcyclotetrasiloxane and various vinyl-substituted silanes .
Molecular Structure Analysis
The molecular structure of polysiloxanes is characterized by the presence of siloxane (Si-O-Si) linkages, with various organic substituents attached to the silicon atoms. The microstructure of these polymers can be determined using techniques such as NMR spectroscopy. For example, the microstructure of trimethylsiloxy-substituted polysiloxanes has been elucidated using 29Si NMR, which provides information about the distribution of different silicon environments within the polymer .
Chemical Reactions Analysis
Polysiloxanes can undergo various chemical reactions, including cyclization and silylation. For instance, 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes can cyclize to form cyclopropanes and cyclobutanes upon treatment with titanium tetrachloride . Additionally, the presence of reactive Si-H groups in some polysiloxanes allows for further functionalization and cross-linking reactions .
Physical and Chemical Properties Analysis
Polysiloxanes exhibit a range of physical and chemical properties that are influenced by their molecular structure. They can form both linear oligomers and cyclic structures, as observed in the synthesis of polysiloxanes from dimethyldiethoxysilane in the presence of oxalic acid . The molecular weight and distribution of these polymers can be determined by techniques such as gel permeation chromatography (GPC) and mass spectrometry . The thermal stability and oxidative stability of polysiloxanes are also notable properties, as demonstrated by the study of methylphenyltrisiloxane .
科学的研究の応用
Polymer Synthesis
3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane is used in synthesizing polymers with enhanced properties. For example, it has been utilized in the synthesis of polyimide-polysiloxane block copolymers, which demonstrate higher thermooxidative stability compared to other siloxane-based copolymers (Sysel & Oupický, 1996).
Ophthalmic Lens Material Development
The compound has been integrated into the development of high oxygen permeable ophthalmic lens materials. It is used as an additive in copolymerization processes, enhancing oxygen permeability and wettability, vital for functional hydrogel ophthalmic lenses (Min-Jae Lee & A. Sung, 2021).
Organometallic Chemistry
In organometallic chemistry, the compound participates in reactions forming new structures. For instance, it reacts with phosphinimines, contributing to the synthesis of compounds like 6-vinyl-1,3-dioxa-2,4-disilacyclohexanes (A. Baceiredo et al., 1987).
Photolysis Studies
The compound is also significant in photolysis studies. Research in this area involves understanding the reaction pathways and products when it interacts with other substances under light exposure, contributing to advancements in photochemistry and materials science (Hiroshige Okinoshima & William P. Weber, 1978).
Material Science and Engineering
It's also used in the synthesis and analysis of various materials, contributing to the development of new materials with specific thermal, mechanical, or optical properties. This can include the creation of liquid crystalline polysiloxanes, which have applications in display technologies and other advanced material applications (G. Hsiue & Jr-Hong Chen, 1995).
特性
InChI |
InChI=1S/C7H21O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISVIDNIBCUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301978 | |
| Record name | Methyltris(dimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane | |
CAS RN |
17082-46-1 | |
| Record name | 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltris(dimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



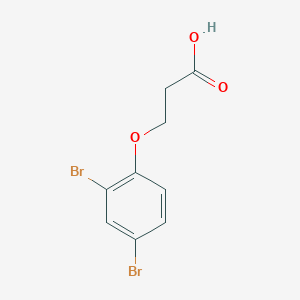
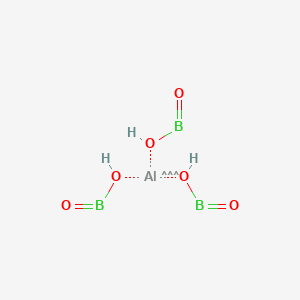
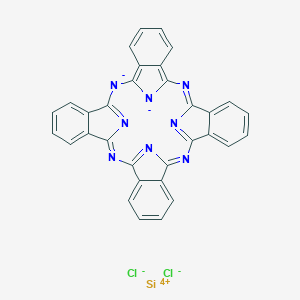
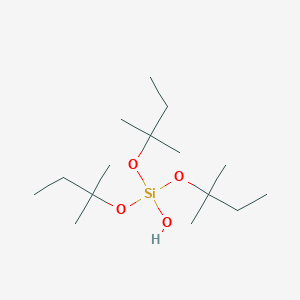
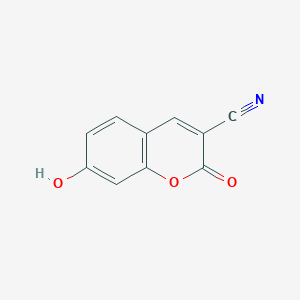
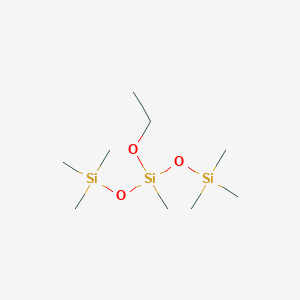

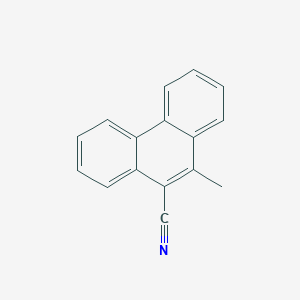
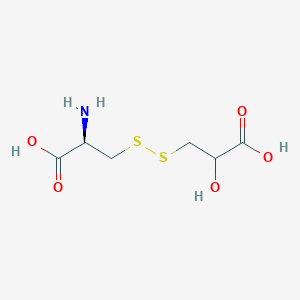
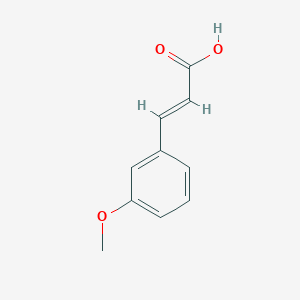
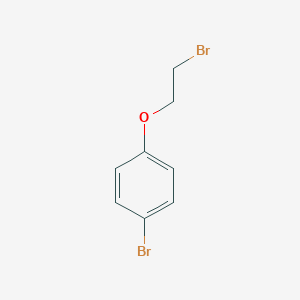
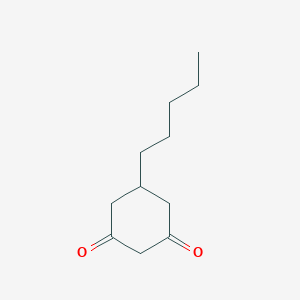
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
